8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 8-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Condensation Reactions: Products include esters or amides formed from the carboxylic acid group.
Scientific Research Applications
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but lacks the carboxylic acid group.
Ethyl 8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: Contains additional chlorine and ester groups.
Uniqueness
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which allows for diverse chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research applications.
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUMCSIWBFPTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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